molecular formula C19H20N4O2S B11015867 N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11015867
M. Wt: 368.5 g/mol
InChI Key: JHRKZKNRKVMQCB-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a unique combination of pyridine, thiazole, pyrrole, and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, such as the pyridine, thiazole, pyrrole, and tetrahydropyran derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution, condensation, and cyclization, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization would be employed to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored as a lead compound for drug development, targeting specific biological pathways or receptors.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide include other heterocyclic compounds that feature pyridine, thiazole, pyrrole, or tetrahydropyran moieties. Examples include:

  • Pyridine derivatives
  • Thiazole derivatives
  • Pyrrole derivatives
  • Tetrahydropyran derivatives

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C19H20N4O2S/c24-17(13-19(6-11-25-12-7-19)23-9-3-4-10-23)22-18-21-16(14-26-18)15-5-1-2-8-20-15/h1-5,8-10,14H,6-7,11-13H2,(H,21,22,24)

InChI Key

JHRKZKNRKVMQCB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=NC(=CS2)C3=CC=CC=N3)N4C=CC=C4

Origin of Product

United States

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